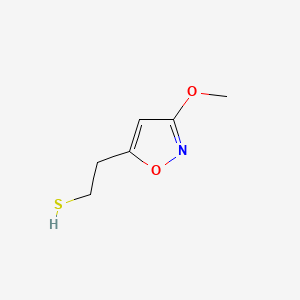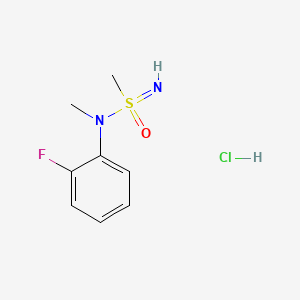![molecular formula C12H16BF3KN B13474899 Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B13474899.png)
Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The presence of the trifluoroborate group in this compound makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in the presence of a suitable solvent such as methanol or ethanol . The reaction proceeds through the formation of an intermediate boronate ester, which is then converted to the trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include biaryl compounds (in the case of Suzuki–Miyaura coupling), boronic acids, and borate esters .
Scientific Research Applications
Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, in cross-coupling reactions. . The molecular targets and pathways involved in these reactions are well-studied and include the activation of the boronate ester intermediate and the subsequent formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[2-(prop-1-en-2-yl)phenyl]boranuide
- Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Uniqueness
Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide is unique due to its specific structure, which includes a piperidin-1-ylmethyl group. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C12H16BF3KN |
|---|---|
Molecular Weight |
281.17 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide |
InChI |
InChI=1S/C12H16BF3N.K/c14-13(15,16)12-7-3-2-6-11(12)10-17-8-4-1-5-9-17;/h2-3,6-7H,1,4-5,8-10H2;/q-1;+1 |
InChI Key |
TXJLDQVUDKDXIO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1CN2CCCCC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
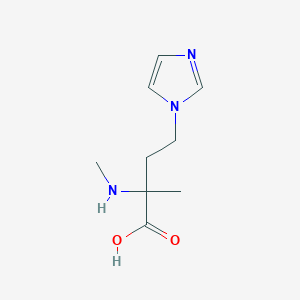
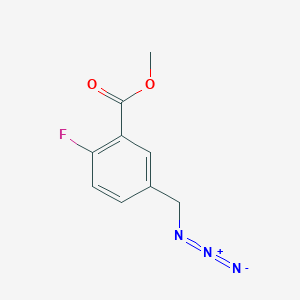
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)
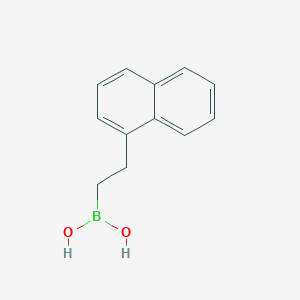
![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)
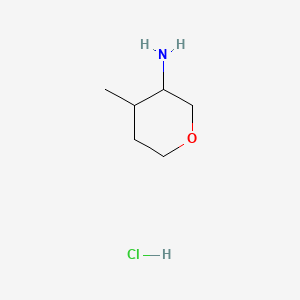
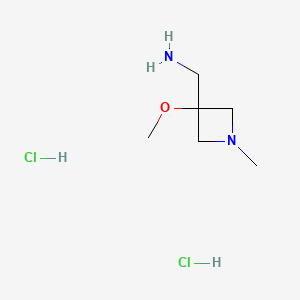
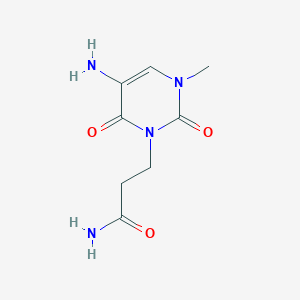
![1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13474853.png)
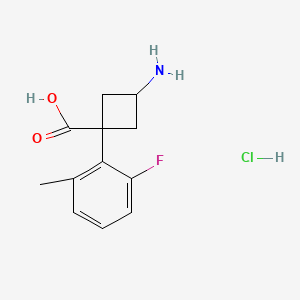
![3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B13474862.png)
